molecular formula C11H10Br2 B1384635 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene CAS No. 2227272-72-0

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene

Cat. No.: B1384635
CAS No.: 2227272-72-0
M. Wt: 302 g/mol
InChI Key: HCSQAQHKGRLJAW-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene is an organic compound characterized by the presence of bromine atoms and an isopropyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-isopropylbenzene.

    Bromination: The introduction of the bromoethynyl group can be achieved through bromination reactions. This involves the use of reagents like bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reduction of the bromoethynyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery and development.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and the bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Comparison with Similar Compounds

1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene can be compared with similar compounds such as:

    1-Bromo-3-(2-bromoethynyl)-5-methylbenzene: This compound has a methyl group instead of an isopropyl group, which can influence its reactivity and applications.

    1-Bromo-3-(2-bromoethynyl)-5-tert-butylbenzene: The presence of a tert-butyl group can lead to different steric and electronic effects compared to the isopropyl group.

    1-Bromo-3-(2-bromoethynyl)-5-ethylbenzene: The ethyl group provides a different balance of steric and electronic properties compared to the isopropyl group.

Properties

IUPAC Name

1-bromo-3-(2-bromoethynyl)-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2/c1-8(2)10-5-9(3-4-12)6-11(13)7-10/h5-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSQAQHKGRLJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C#CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-(2-bromoethynyl)-5-isopropylbenzene
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Reactant of Route 6
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